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Compound of Interest

Compound Name: 5-phenylisoxazole

Cat. No.: B086612

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 5-Phenylisoxazole

Introduction: The Structural Elucidation of 5-
Phenylisoxazole

5-Phenylisoxazole is a heterocyclic aromatic organic compound with the molecular formula
CoH7NO.[1] As a member of the isoxazole family, it serves as a crucial building block, or
"synthon," in medicinal chemistry and materials science. The arrangement of the phenyl group
at the 5-position of the isoxazole ring dictates its chemical reactivity and biological activity.
Therefore, unambiguous confirmation of its molecular structure is a prerequisite for any
research or development application.

This guide provides a comprehensive analysis of the core spectroscopic techniques used to
characterize 5-phenylisoxazole: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation
of data, focusing on the logic of spectral interpretation and the causality behind experimental
choices, providing researchers with a practical framework for structural elucidation.

Chapter 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of
an organic molecule in solution. It provides information on the chemical environment of
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individual atoms (chemical shift), the number of protons or carbons (integration and peak
intensity), and the connectivity between neighboring atoms (spin-spin coupling).

'H NMR Spectroscopy: Mapping the Proton Environment

In the *H NMR spectrum of 5-phenylisoxazole, we expect to see distinct signals for the
protons on the isoxazole ring and the phenyl ring. The deshielding effect of the aromatic
systems and the electronegative oxygen and nitrogen atoms in the isoxazole ring will cause the
signals to appear in the downfield region of the spectrum.

Data Presentation: *H NMR of 5-Phenylisoxazole

. Chemical Shift . . .
Signal Multiplicity Integration Assignment
(3, ppm)

1 ~6.8-7.0 Doublet 1H H-4 (Isoxazole)
2 ~8.3-8.4 Doublet 1H H-3 (Isoxazole)

] H-meta, H-para
3 ~7.4-7.6 Multiplet 3H

(Phenyl)

4 ~7.8-7.9 Multiplet 2H H-ortho (Phenyl)

Note: Data is predicted based on analysis of similar structures like 3,5-diphenylisoxazole where
the isoxazole proton appears as a singlet at 6.84 ppm.[2] The substitution pattern of 5-
phenylisoxazole will lead to distinct signals for H-3 and H-4.

Interpretation of the tH NMR Spectrum

» |soxazole Protons: The proton at position 4 (H-4) of the isoxazole ring is expected to appear
as a doublet around 6.8-7.0 ppm. The proton at position 3 (H-3) is significantly downfield due
to the anisotropic effect of the C=N bond and the electronegativity of the adjacent nitrogen,
appearing as a doublet around 8.3-8.4 ppm. These two protons will show a small coupling
constant (3JHH), typically around 1.5-3 Hz.

e Phenyl Protons: The five protons of the phenyl group will appear in the aromatic region (7.4-
7.9 ppm). The two ortho protons are the most deshielded due to their proximity to the
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isoxazole ring and will appear as a multiplet further downfield. The three meta and para
protons will appear as a more complex multiplet at a slightly higher field.

13C NMR Spectroscopy: Probing the Carbon Skeleton

The 13C NMR spectrum provides a count of the unique carbon atoms in the molecule and
information about their chemical environment.

Data Presentation: 3C NMR of 5-Phenylisoxazole

Chemical Shift (6, ppm) Assignment Rationale

Shielded sp?2 carbon of the
~97 C-4 (Isoxazole) ) ]

isoxazole ring.

Deshielded carbon double-
~151 C-3 (Isoxazole) )

bonded to nitrogen.

Most deshielded heterocyclic
~171 C-5 (Isoxazole) carbon, bonded to oxygen and

the phenyl group.

Aromatic carbon adjacent to
~126 C-ortho (Phenyl) )

the point of attachment.

Aromatic carbon opposite the
~127 C-para (Phenyl) )

point of attachment.

Aromatic carbons meta to the
~129 C-meta (Phenyl) )

point of attachment.

Quaternary carbon of the
~131 C-ipso (Phenyl) phenyl ring attached to the

isoxazole.

Note: Chemical shifts are estimated based on data from 3,5-diphenylisoxazole and other
substituted analogs.[2][3]

Interpretation of the 13C NMR Spectrum
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The spectrum will show a total of seven distinct signals, corresponding to the seven unique
carbon environments in 5-phenylisoxazole. The isoxazole carbons (C-3, C-4, C-5) are
particularly characteristic. C-5 is the most deshielded (downfield) due to its attachment to the
electronegative oxygen and the phenyl ring. C-3 is also significantly deshielded by the adjacent
nitrogen. C-4, the only carbon in the heterocycle bonded to a hydrogen, is the most shielded
(upfield) of the three. The four signals for the phenyl group (ipso, ortho, meta, para) are found
in the typical aromatic region of 125-135 ppm.[4]

Visualization: NMR Signal Correlation

The following diagram illustrates the relationship between the molecular structure and its
expected NMR signals.
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1H NMR Signals
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5-Phenylisoxazole Structure H-4 (~6.9 ppm, d

13C NMR Signals

Phenyl Cs (126-131 ppm

C-5 (~171 ppm

C-3 (~151 ppm

C-4 (~97 ppm

Click to download full resolution via product page

Caption: Correlation of atoms in 5-phenylisoxazole to their NMR signals.
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Chapter 2: Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its

bonds to vibrate at specific frequencies. This technique is excellent for identifying the functional

groups present in a molecule.

Data Presentation: Characteristic IR Absorptions for 5-Phenylisoxazole

Wavenumber (cm~?) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic (Phenyl & Isoxazole)
1600-1585, 1500-1400 C=C Stretch Aromatic Ring (in-ring)

~1610 C=N Stretch Isoxazole Ring

1450-1300 C-N/N-O Stretch Isoxazole Ring Skeletal
900-675 C-H Out-of-Plane Bend Monosubstituted Phenyl

Interpretation of the IR Spectrum

The IR spectrum of 5-phenylisoxazole is characterized by several key regions:

e > 3000 cm~% The presence of peaks in the 3100-3000 cm~* region is a clear indication of C-

H bonds on sp? hybridized carbons, confirming the aromatic nature of both the phenyl and

isoxazole rings.[5][6]

e 1600-1400 cm~1: This "fingerprint" region for aromatics will contain multiple sharp bands.

Absorptions around 1600 cm~* and 1500 cm~! are due to the carbon-carbon stretching

vibrations within the phenyl ring.[4][7] The C=N stretching of the isoxazole ring also appears

in this region, often around 1610 cm~1.

e <900 cm~1: Strong absorptions in the 900-675 cm~1 range result from the out-of-plane C-H

bending. For a monosubstituted benzene ring, two strong bands are typically observed, one

near 750 cm~t and another near 690 cm~1.[5]

Visualization: IR Analysis Workflow
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Caption: Standard workflow for FT-IR spectroscopic analysis.

Chapter 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. Electron lonization (El) is a common method that bombards the
molecule with high-energy electrons, causing it to ionize and fragment. The resulting
fragmentation pattern provides a molecular fingerprint and valuable structural information.

Data Presentation: Predicted EI-MS Fragmentation of 5-Phenylisoxazole
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miz lon Identity

145 [CoH7NO]* Molecular lon (M*")
117 [CsH7N]* [M - COJ*+

105 [C7Hs0]* Benzoyl cation

77 [CeHs]* Phenyl cation

Interpretation of the Mass Spectrum

e Molecular lon Peak (M*'): The molecular weight of 5-phenylisoxazole is 145.16 g/mol .[1]
The peak at m/z = 145 corresponds to the intact molecule with one electron removed,

confirming the molecular weight.

o Key Fragmentations: The isoxazole ring is prone to fragmentation under El conditions. A

common pathway for related oxazoles is the initial loss of carbon monoxide (CO, 28 Da),
which would lead to a fragment at m/z = 117.[8] A highly prominent and diagnostic
fragmentation involves the cleavage of the isoxazole ring to yield the stable benzoyl cation
([CeHsCOJ*) at m/z = 105. Subsequent loss of CO from this fragment produces the phenyl
cation ([CeHs]*) at m/z = 77, which is often a major peak in the spectra of phenyl-containing

compounds.

Visualization: Fragmentation Pathway of 5-Phenylisoxazole
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Caption: Proposed EI-MS fragmentation pathways for 5-phenylisoxazole.

Chapter 4: Integrated Spectroscopic Analysis &
Structure Confirmation
While each spectroscopic technique provides valuable clues, the definitive structural

confirmation of 5-phenylisoxazole comes from the synergistic integration of all data.

e MS confirms the molecular weight (145 g/mol ) and the presence of a phenyl group (m/z 77)
and a benzoyl-like substructure (m/z 105).

¢ IR confirms the aromatic nature of the molecule (>3000 cm~1) and the presence of a
monosubstituted phenyl ring (~750, 690 cm™1). It also points to the heterocyclic ring system
with characteristic C=N and skeletal vibrations.
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e 13C NMR confirms the number of unique carbons (seven) and the presence of a highly
deshielded carbonyl-like carbon (C-5, ~171 ppm) and other sp2 carbons consistent with the
proposed structure.

e 1H NMR provides the final, unambiguous proof by showing the specific proton count and
connectivity. The distinct signals for the isoxazole protons (H-3 and H-4) and their coupling,
along with the characteristic pattern of a monosubstituted phenyl ring, perfectly match the
structure of 5-phenylisoxazole and no other isomer.

Chapter 5: Experimental Protocols

To ensure data quality and reproducibility, adherence to standardized experimental protocols is
essential.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve ~5-10 mg of 5-phenylisoxazole in ~0.6 mL of deuterated
chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal standard.

e Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a one-pulse spectrum with a 30° pulse angle.
o Set a relaxation delay of 1-2 seconds.
o Acquire 16-32 scans for a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).
o Set a relaxation delay of 2-5 seconds.

o Acquire 1024 or more scans, as the 13C nucleus is much less sensitive than 1H.
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» Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID). Calibrate the *H spectrum to the TMS signal at 0.00
ppm and the 13C spectrum to the CDCls solvent peak at 77.16 ppm.

FT-IR Spectroscopy Protocol

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of 5-phenylisoxazole with ~100 mg of dry, spectroscopic grade potassium
bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is
obtained.

o Transfer the powder to a pellet press and apply pressure (8-10 tons) for several minutes to
form a transparent or translucent pellet.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and record the sample spectrum.

o Typically, 16-32 scans are co-added at a resolution of 4 cm~2.

Mass Spectrometry (GC-MS) Protocol

o Sample Preparation: Dissolve a small amount (<1 mg) of 5-phenylisoxazole in a volatile
solvent like dichloromethane or ethyl acetate to make a dilute solution (~100 pg/mL).

¢ Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with
an electron ionization (EI) source.

e GC Method:

[¢]

Injector Temperature: 250 °C.

[¢]

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

Carrier Gas: Helium.

o
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¢ MS Method:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 400.

e Analysis: Analyze the mass spectrum corresponding to the GC peak for 5-phenylisoxazole.
Identify the molecular ion and major fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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